molecular formula C14H24N2O5S B4477540 METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE

METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4477540
M. Wt: 332.42 g/mol
InChI Key: XPBZTGZNJAAGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE: is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE is used in various scientific research fields:

Mechanism of Action

The mechanism of action of METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • Methyl piperidine-4-carboxylate
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride
  • 1-(Methylsulfonyl)piperidine-4-carbaldehyde

Comparison: Compared to these similar compounds, METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE is unique due to the presence of both a methanesulfonyl group and a piperidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 1-(1-methylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5S/c1-21-14(18)12-3-7-15(8-4-12)13(17)11-5-9-16(10-6-11)22(2,19)20/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBZTGZNJAAGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE
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METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
METHYL 1-(1-METHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE-4-CARBOXYLATE

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